molecular formula C6H12N2OS B2929546 5-(Methylsulfonimidoyl)pentanenitrile CAS No. 2248297-21-2

5-(Methylsulfonimidoyl)pentanenitrile

Cat. No.: B2929546
CAS No.: 2248297-21-2
M. Wt: 160.24
InChI Key: LXJNLRFGFZFLLO-UHFFFAOYSA-N
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Description

5-(Methylsulfonimidoyl)pentanenitrile is an organic compound with the molecular formula C6H12N2OS

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylsulfonimidoyl)pentanenitrile can be achieved through several methods. One common approach involves the reaction of 5-bromopentanenitrile with methylsulfonamide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylsulfonimidoyl)pentanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonimidoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted sulfonimidoyl compounds.

Scientific Research Applications

5-(Methylsulfonimidoyl)pentanenitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Methylsulfonimidoyl)pentanenitrile involves its interaction with specific molecular targets. The sulfonimidoyl group can form strong interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing inhibitors.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylsulfinyl)pentanenitrile: Contains a sulfinyl group instead of a sulfonimidoyl group.

    5-(Methylsulfonyl)pentanenitrile: Contains a sulfonyl group.

Uniqueness

5-(Methylsulfonimidoyl)pentanenitrile is unique due to the presence of the sulfonimidoyl group, which imparts distinct chemical reactivity and potential biological activity compared to its sulfinyl and sulfonyl analogs. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-(methylsulfonimidoyl)pentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2OS/c1-10(8,9)6-4-2-3-5-7/h8H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJNLRFGFZFLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)CCCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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